molecular formula C22H16N2O5 B3738242 2-(2,4-dimethylphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

2-(2,4-dimethylphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

Cat. No.: B3738242
M. Wt: 388.4 g/mol
InChI Key: RXTMZYUNMHYMDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethylphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione, also known as SU6656, is a selective inhibitor of Src family kinases. It was first synthesized in 2000 and has since been extensively studied for its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione involves binding to the ATP-binding site of Src family kinases, thereby preventing the phosphorylation of downstream substrates. This leads to the inhibition of downstream signaling pathways and ultimately affects cellular processes such as proliferation and migration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and reduces tumor growth in vivo. In neurons, this compound enhances synaptic plasticity and improves cognitive function. In immune cells, this compound modulates cytokine production and inhibits inflammatory responses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2,4-dimethylphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione in lab experiments is its selectivity for Src family kinases, which allows for specific targeting of these kinases without affecting other signaling pathways. However, the use of this compound can also have limitations, as it may not be effective in all cell types or may have off-target effects on other kinases. Additionally, the optimal concentration and duration of treatment may vary depending on the experimental conditions.

Future Directions

There are several potential future directions for research on 2-(2,4-dimethylphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of more potent and selective inhibitors of Src family kinases, which may have improved efficacy and fewer off-target effects. Another area of research is the investigation of the role of Src family kinases in various diseases, including cancer, inflammation, and neurodegenerative disorders. Finally, the use of this compound in combination with other drugs or therapies may have synergistic effects and improve treatment outcomes.

Scientific Research Applications

2-(2,4-dimethylphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been widely used in scientific research as a tool to investigate the role of Src family kinases in various cellular processes. It has been shown to inhibit the activity of Src, Fyn, Yes, Lck, and Lyn kinases, which are involved in signaling pathways that regulate cell proliferation, differentiation, migration, and survival. This compound has also been used to study the function of these kinases in cancer, inflammation, and neurodegenerative diseases.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-5-(3-nitrophenoxy)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O5/c1-13-6-9-20(14(2)10-13)23-21(25)18-8-7-17(12-19(18)22(23)26)29-16-5-3-4-15(11-16)24(27)28/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTMZYUNMHYMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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